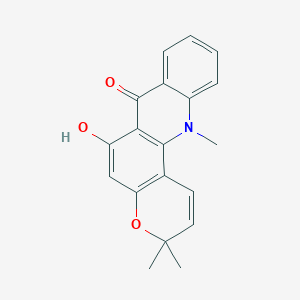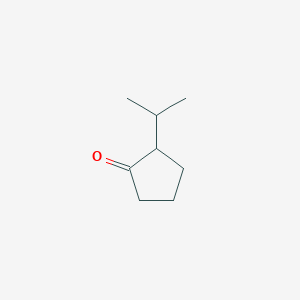
2-Isopropylcyclopentanone
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Methods : The synthesis of 2-Isopropylcyclopentanone and related cyclopentanones can be achieved through several methods. One such method involves the acid-catalyzed ring expansion of isopropenylcyclobutanols (Bernard et al., 2005).
- Condensation Reactions : It can also be synthesized by condensation of acetone and cyclopentanone using KF/Al_2O_3 as a catalyst (Kun, 2006).
Molecular Structure Analysis
- Crystal Structure : Investigations into the crystal structure of related cyclopentanone derivatives provide insights into their molecular configuration (Łukasik et al., 2015).
Chemical Reactions and Properties
- Reactivity : Cyclopentanones exhibit unique reactivities due to their structure, as seen in studies involving the transformation of related compounds (Rychlý et al., 2014).
- Biological Activities : Some cyclopentanone derivatives demonstrate significant biological activities, highlighting their chemical properties (Saouli et al., 2020).
Physical Properties Analysis
- Thermal Behavior : The thermal degradation of polypropylene in the presence of cyclopentanone derivatives sheds light on their thermal stability and behavior (Rychlý et al., 2014).
- Mesomorphic Properties : The mesomorphic properties of cyclopentanone derivatives have been studied, indicating their potential in material science (Kshash et al., 2022).
Chemical Properties Analysis
- Catalysis and Polymerization : Cyclopentanone derivatives are used in catalysis and polymerization, demonstrating their versatility in chemical reactions (Okada et al., 2009).
- Antioxidant and Anti-Tyrosinase Activities : Certain cyclopentanone derivatives exhibit antioxidant and anti-tyrosinase activities, underscoring their chemical properties (Saouli et al., 2020).
Applications De Recherche Scientifique
Polymer Degradation and Stability : 2,5 bis(2-furylmethylene) cyclopentanone, structurally related to 2-Isopropylcyclopentanone, exhibits captodative properties towards free radicals, stabilizing the thermo-oxidation of polypropylene. This compound acts as an inhibitor of thermal oxidation and as a weak photo-sensitizer in polypropylene, demonstrating its potential in enhancing polymer stability (Rychlý et al., 2014).
Journal of Molecular Structure : A derivative of 2,5 bis(4-isopropyl benzylidene) cyclopentanone, synthesized through the Claisen-Schmidt reaction, showed significant biological activities. This includes strong antioxidant and anti-tyrosinase activities, suggesting its potential in pharmaceutical applications (Saouli et al., 2020).
INDONESIAN JOURNAL OF PHARMACY : 2,5-dibenzilidine cyclopentanone, a compound structurally similar to 2-Isopropylcyclopentanone, has shown antiproliferative activity on various cell lines, indicating its potential use in cancer research and treatment (Pudjono et al., 2006).
Fine and Specialty Chemicals : The synthesis of α-Isopropylenecyclopentanone, closely related to 2-Isopropylcyclopentanone, demonstrates the potential application of such compounds in fine chemical synthesis (Kun, 2006).
Journal of Chemical Physics : Studies on cyclopentanone, the core structure of 2-Isopropylcyclopentanone, contribute to a deeper understanding of molecular structures and properties, which is fundamental in fields like materials science and pharmaceuticals (Kim & Gwinn, 1969).
Chemical Communications : Research on 2,2-dimethyl cyclopentanones, which shares structural similarities with 2-Isopropylcyclopentanone, provides insights into synthetic pathways that could be useful for the development of new pharmaceuticals and chemicals (Bernard et al., 2005).
Science : General research in drug discovery, including compounds like 2-Isopropylcyclopentanone, is critical for the advancement of medicine and pharmacology (Drews, 2000).
Chemosphere : The study of ibuprofen degradation, involving compounds structurally related to 2-Isopropylcyclopentanone, highlights its relevance in environmental chemistry and pharmaceutical waste management (Andini et al., 2012).
Chemphyschem : Research on 2-Acetylcyclopentanone, a related compound, in vibrational population transfer dynamics, is significant in physical chemistry and spectroscopy (Park & Ji, 2011).
Drug Testing and Analysis : The synthesis and characterization of research chemicals structurally related to 2-Isopropylcyclopentanone are crucial in developing analytical techniques for new psychoactive substances (Dybek et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-propan-2-ylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZBBVUTJFJAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457500 | |
| Record name | 2-isopropylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylcyclopentanone | |
CAS RN |
14845-55-7 | |
| Record name | 2-isopropylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
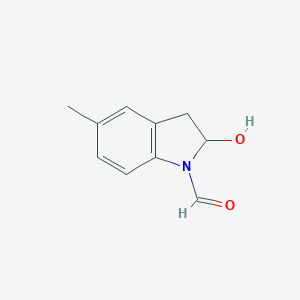
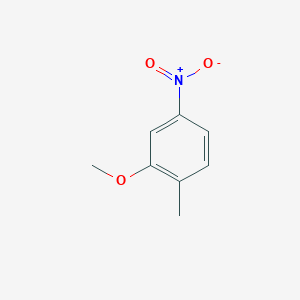
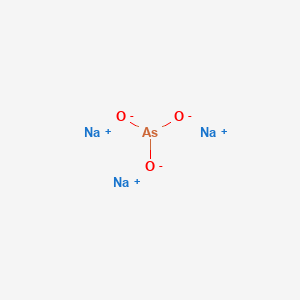

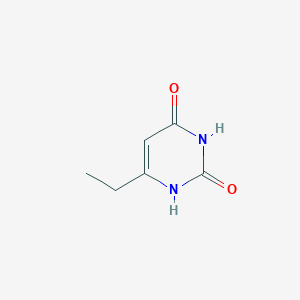
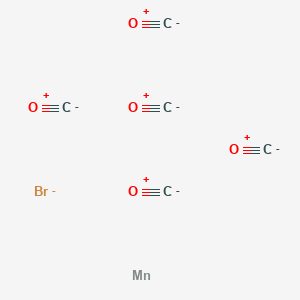
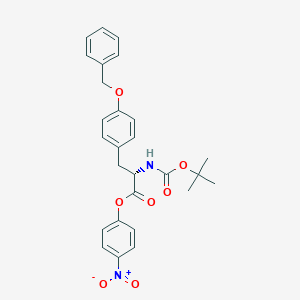
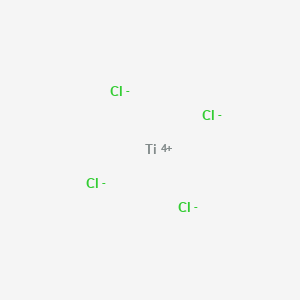

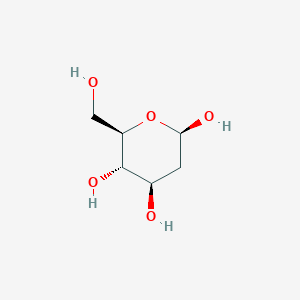
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

